Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate
Description
Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate (hereafter referred to as the "target compound") is a carbamate derivative featuring a tert-butyl group, a methyl-substituted ethyl chain, and a 4,5-dihydro-1H-imidazol-2-yl (imidazoline) moiety. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.31 g/mol and a purity of 95% .
Properties
IUPAC Name |
tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14(4)8-5-9-12-6-7-13-9/h5-8H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIUXXWRZMMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=NCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Carbamate Group: The carbamate group is introduced by reacting the imidazole derivative with tert-butyl chloroformate and a suitable base, such as triethylamine, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently. This method allows for precise control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Imidazole/Carbamate Derivatives
Several compounds share structural motifs with the target compound, particularly tert-butyl carbamates and imidazoline rings. Key examples include:
Table 1: Structural Comparison of Selected Compounds
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